S-Adenosyl-L-methionine chloride dihydrochloride
Description
Historical Background and Discovery
The discovery of S-(5'-Adenosyl)-L-methionine traces back to the pioneering work of Giulio Cantoni in the early 1950s. Cantoni first discovered this compound in 1951, though some sources reference 1953 as the definitive year of discovery. He elegantly demonstrated that methionine and adenosine triphosphate reacted to form a novel molecule, and after determination of its chemical structure, he named it S-adenosyl-L-methionine. Cantoni's groundbreaking research revealed that this compound was capable of transferring a methyl group to nicotinamide or guanidinoacetic acid to form N-methylnicotinamide and creatine, respectively.
The significance of Cantoni's discovery became apparent when investigators began to implicate S-(5'-Adenosyl)-L-methionine in thousands of different methylation reactions in biological systems. This discovery was particularly revolutionary because it revealed that S-(5'-Adenosyl)-L-methionine competes with adenosine triphosphate as the most widely used enzyme substrate in biological processes. The compound's discovery opened new avenues of research into cellular metabolism and led to the understanding of its essential role in diverse cellular processes including growth and death.
Following the initial discovery, researchers began developing various salt forms of S-(5'-Adenosyl)-L-methionine to improve its stability and handling characteristics. The development of chloride salt forms, including the dihydrochloride variant, represented important advances in making this compound more suitable for research and potential therapeutic applications. These salt formations addressed the inherent instability of the parent compound, which can break down through various pathways depending on environmental conditions.
Chemical Nomenclature and Classification
S-(5'-Adenosyl)-L-methionine chloride dihydrochloride belongs to the class of organic compounds known as 5'-deoxy-5'-thionucleosides, which are 5'-deoxyribonucleosides in which the ribose is thio-substituted at the 5' position by an S-alkyl group. The systematic International Union of Pure and Applied Chemistry name for the parent compound is (S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate.
The molecular formula of S-(5'-Adenosyl)-L-methionine chloride dihydrochloride is C15H25Cl3N6O5S, with a molecular weight of 507.8 grams per mole. This represents the dihydrochloride salt form, which differs from the monochloride version that has a molecular weight of 434.9 grams per mole. The compound exists as a white to off-white powder under standard conditions.
Chemical classification systems recognize this compound under multiple nomenclature frameworks. In the Chemical Abstracts Service registry, the parent compound S-(5'-Adenosyl)-L-methionine is registered under the number 29908-03-0. The compound is also classified in the ChEBI (Chemical Entities of Biological Interest) database under the identifier CHEBI:59789 for the parent compound. The DrugBank classification system lists it under the identifier DB00118.
The compound exhibits several synonymous names in scientific literature, including adenosylmethionine, ademetionine, and active methionine. The sulfonium functional group present in S-(5'-Adenosyl)-L-methionine represents the center of its unique reactivity profile. The asymmetric substitution of the sulfonium ion presents a chiral center, allowing both (R)- and (S)-epimers to exist as optically stable forms that can be separated. In living cells, the natural form corresponds to the (S)-epimer.
Biochemical Significance
S-(5'-Adenosyl)-L-methionine functions as the second most ubiquitous cofactor in biological systems, with its primary role being that of a methyl donor to nitrogen, carbon, oxygen, or sulfur nucleophiles under the catalysis of methyltransferases. The compound serves as the most prolific donor of one-carbon groups in biosynthetic reactions, with its formation catalyzed by methionine adenosyltransferases. The synthesis of S-(5'-Adenosyl)-L-methionine requires three high-energy phosphate bonds, highlighting its metabolic importance.
The biochemical versatility of S-(5'-Adenosyl)-L-methionine extends beyond simple methylation reactions. The compound can donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions. Furthermore, S-(5'-Adenosyl)-L-methionine itself can be modified prior to group transfer such that S-(5'-Adenosyl)-L-methionine-derived carboxymethyl or aminopropyl moieties can also be transferred. The sulfonium cation in S-(5'-Adenosyl)-L-methionine has been found to be critical for several other enzymatic transformations beyond methylation.
The particularly important feature of S-(5'-Adenosyl)-L-methionine lies in its ability to donate methyl groups to a large number of acceptors, including deoxyribonucleic acid, ribonucleic acid, phospholipids, and many proteins. The donation of these methyl groups forms part of a metabolic cycle where S-(5'-Adenosyl)-L-methionine-dependent methylases produce S-adenosyl homocysteine as a product. This product acts as a strong negative regulator of nearly all S-(5'-Adenosyl)-L-methionine-dependent methylases despite their biological diversity.
| Biochemical Function | Target Molecules | Biological Significance |
|---|---|---|
| Methylation | Deoxyribonucleic acid, Ribonucleic acid | Epigenetic regulation |
| Methylation | Proteins | Function modulation |
| Methylation | Phospholipids | Membrane structure |
| Methylation | Small molecule metabolites | Signaling pathways |
| Adenosyl transfer | Radical chemistry substrates | Catalytic processes |
| Aminopropyl transfer | Polyamine precursors | Growth regulation |
Overview of S-(5'-Adenosyl)-L-methionine in Biological Systems
S-(5'-Adenosyl)-L-methionine represents a central component of cellular metabolism, with its synthesis occurring in all mammalian cells through the action of methionine adenosyltransferases. These enzymes are encoded by two distinct genes: methionine adenosyltransferase 1A and methionine adenosyltransferase 2A. Methionine adenosyltransferase 1A encodes the α1 subunit of both the tetrameric methionine adenosyltransferase I and the dimeric methionine adenosyltransferase III isoforms. Methionine adenosyltransferase 2A encodes the α2-subunit of the methionine adenosyltransferase II isoform, which exhibits wide tissue distribution.
The liver can be considered as the body's S-(5'-Adenosyl)-L-methionine factory, as this organ is where approximately 85% of all transmethylation reactions and 50% of methionine metabolism take place. The physiological liver S-(5'-Adenosyl)-L-methionine level reaches approximately 60 micromolar concentrations. Methionine adenosyltransferase 1A is expressed primarily in adult liver tissue, while methionine adenosyltransferase 2A shows prevalent expression in fetal liver.
The different isoforms of methionine adenosyltransferases exhibit distinct kinetic properties that regulate S-(5'-Adenosyl)-L-methionine production. Methionine adenosyltransferase I and methionine adenosyltransferase III isoforms have intermediate (23 micromolar to 1 millimolar) and high (215 micromolar to 7 millimolar) Michaelis constants for methionine, respectively. Methionine adenosyltransferase II possesses the lowest Michaelis constant for methionine (4 to 10 picomolar) and exhibits inhibition by the reaction product.
S-(5'-Adenosyl)-L-methionine participates in multiple interconnected metabolic pathways beyond transmethylation. The compound serves as the first product of the methionine cycle and contributes to the synthesis of polyamines and the transsulfuration pathway leading to homocysteine and reduced glutathione biosynthesis. In the polyamine biosynthetic pathway, S-(5'-Adenosyl)-L-methionine undergoes decarboxylation by S-adenosylmethionine decarboxylase to produce decarboxylated S-(5'-Adenosyl)-L-methionine, which is exclusively used for the biosynthesis of spermidine and spermine.
The reactions that produce, consume, and regenerate S-(5'-Adenosyl)-L-methionine are collectively termed the S-(5'-Adenosyl)-L-methionine cycle. In the first step of this cycle, S-(5'-Adenosyl)-L-methionine-dependent methylases utilize S-(5'-Adenosyl)-L-methionine as a substrate to produce S-adenosyl homocysteine as a product. This product undergoes hydrolysis to homocysteine and adenosine by S-adenosylhomocysteine hydrolase, and the homocysteine is recycled back to methionine through transfer of a methyl group from 5-methyltetrahydrofolate by methionine synthases. This regenerated methionine can then be converted back to S-(5'-Adenosyl)-L-methionine, completing the metabolic cycle.
| Biological System | S-(5'-Adenosyl)-L-methionine Concentration | Primary Function |
|---|---|---|
| Liver tissue | 60 micromolar | Transmethylation reactions |
| Brain tissue | Variable concentrations | Neurotransmitter synthesis |
| General cellular cytoplasm | 10-100 micromolar range | Methylation processes |
| Mitochondria | Lower concentrations | Specialized methylation |
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFOJZCBYWKPU-XQVUROGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C. The product is then purified through various chromatographic techniques to obtain the desired compound in its chloride dihydrochloride form.
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by large-scale purification methods such as ion-exchange chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in transmethylation reactions.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Hydrolysis: It can be hydrolyzed to yield methionine and adenosine.
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates such as DNA, RNA, or proteins.
Oxidation: Involves oxidizing agents like hydrogen peroxide or enzymatic oxidation.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed:
Methylation: Produces methylated biomolecules and S-adenosyl-L-homocysteine.
Oxidation: Yields S-adenosyl-L-homocysteine.
Hydrolysis: Results in methionine and adenosine.
Scientific Research Applications
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is widely used in scientific research due to its role in methylation processes. Its applications include:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Involved in the study of gene expression and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement.
Mechanism of Action
The compound exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and cellular metabolism. The molecular targets include methyltransferase enzymes, which facilitate the transfer of the methyl group from S-(5’-Adenosyl)-L-methionine chloride dihydrochloride to the substrate.
Comparison with Similar Compounds
Key Characteristics
- Molecular Formula : C₁₅H₂₃ClN₆O₅S·2HCl
- Molecular Weight : 507.82 g/mol
- Purity : ≥75% (HPLC)
- Storage : Requires storage at -20°C to maintain stability .
- Applications : Used in enzyme assays (e.g., methyltransferase activity), cancer stem cell research, and metabolic studies .
Mechanistic Role The compound donates methyl groups via its sulfonium center, facilitating reactions catalyzed by methyltransferases. For example, it participates in the methylation of histones (e.g., NSD3SET domain interactions ), RNA/DNA sensors , and small molecules like phloridzin docosahexaenoate (PZ-DHA) .
Comparison with Similar Compounds
A detailed functional and structural comparison with related compounds is provided below.
S-Adenosylhomocysteine (SAH)
Role : SAH is the demethylated byproduct of SAM-dependent reactions and acts as a competitive inhibitor of methyltransferases .
5-Azacytidine (5-Aza)
Role : A DNA hypomethylating agent that inhibits DNA methyltransferases by covalent trapping .
- Functional Contrast: SAM promotes methylation (e.g., CD44/CD24 promoter methylation in cancer stem cells), whereas 5-Aza reverses it, inducing differentiation . In apoptosis reversal studies, SAM-treated cells retained methylation-dependent stemness, while 5-Aza disrupted this phenotype .
Other S-Adenosyl Derivatives
Comparative Data Table
Enzymatic Studies
Cancer Research
Biological Activity
S-(5'-Adenosyl)-L-methionine chloride dihydrochloride (commonly referred to as SAM) is a biologically active compound that plays a crucial role in various biochemical processes. It is primarily known for its function as a methyl donor in methylation reactions, impacting proteins, lipids, and nucleic acids. This article delves into the biological activity of SAM, highlighting its mechanisms, therapeutic applications, and relevant research findings.
SAM is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyl transferase. Its primary biological role involves facilitating the transfer of methyl groups, which is vital for:
- Gene Regulation : Methylation of DNA influences gene expression and stability.
- Protein Modification : SAM contributes to post-translational modifications of proteins, affecting their function and interactions.
- Lipid Metabolism : It participates in the methylation of phospholipids, impacting membrane fluidity and function.
Therapeutic Applications
SAM has been explored for various therapeutic applications, particularly in the context of:
- Osteoarthritis : SAM supplementation has shown promise in reducing pain and improving joint function in patients with osteoarthritis.
- Liver Health : It is utilized as a treatment for liver diseases, including alcoholic liver disease and non-alcoholic fatty liver disease.
- Depression : Some studies suggest that SAM may have antidepressant effects comparable to traditional medications.
1. Cancer Proliferation and Bioenergetics
A study investigated the effects of SAM on colorectal cancer cell lines (HCT116). The findings indicated that low concentrations of SAM enhanced cellular bioenergetics and proliferation by stimulating cystathionine-β-synthase (CBS) activity, which leads to increased hydrogen sulfide (H₂S) production. However, prolonged exposure resulted in reduced ATP levels and cell viability, suggesting a bell-shaped dose-response relationship .
2. Neuroprotective Effects
Research has demonstrated that SAM exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies showed varying degrees of AChE inhibition by different SAM derivatives, indicating its potential as a therapeutic agent for cognitive disorders .
3. Antioxidant Activity
SAM has also been recognized for its antioxidant capabilities. It plays a role in maintaining redox balance within cells, thereby protecting against oxidative stress. This activity is particularly relevant in conditions such as liver injury, where oxidative damage is prevalent .
Data Table: Summary of Biological Activities
Q & A
Q. How should S-(5'-Adenosyl)-L-methionine chloride dihydrochloride (SAM) be handled and stored to ensure stability in experimental settings?
SAM is highly hygroscopic and prone to degradation under suboptimal conditions. For short-term use (≤1 week), store lyophilized SAM at -20°C in a desiccated environment. For long-term storage, aliquot the compound into single-use vials under inert gas (e.g., argon) to minimize oxidative degradation. Avoid repeated freeze-thaw cycles, as they accelerate hydrolysis of the sulfonium ion, reducing methyl donor activity . Reconstitute SAM in acidic buffers (pH 2–3) to stabilize the sulfonium moiety, and use immediately in enzymatic assays .
Q. What methodological approaches are recommended for quantifying SAM in biological samples?
Competitive ELISA kits (e.g., CEG414Ge, MEG414Ge) are widely used for SAM quantification in serum, plasma, and cell lysates, with detection limits of 4.63–5.51 ng/mL and linear ranges of 12.35–1,000 ng/mL . For higher specificity, pair HPLC-MS/MS with stable isotope-labeled SAM (e.g., S-(5′-Adenosyl)-L-methionine-(S-methyl-13C) chloride) as an internal standard. Use C18 reversed-phase columns with mobile phases containing ion-pairing agents (e.g., heptafluorobutyric acid) to resolve SAM from structural analogs like S-adenosylhomocysteine (SAH) .
Q. How can researchers assess the purity of commercial SAM and account for impurities in experimental outcomes?
Commercial SAM typically has a purity of ≥75% (by HPLC), with impurities including SAH, methionine, and adenosine . To validate purity:
- Perform HPLC-UV analysis at 254 nm using a zwitterionic HILIC column (e.g., ZIC-cHILIC) with isocratic elution (20 mM ammonium acetate, pH 5.0).
- Compare retention times against certified reference standards (e.g., USP SAM disulfate tosylate) .
- Adjust SAM concentrations in experiments based on measured purity to ensure stoichiometric accuracy in enzymatic reactions .
Q. What is the role of SAM in methyltransferase assays, and how does its stoichiometry influence reaction kinetics?
SAM serves as the primary methyl donor in methyltransferase reactions. Its sulfonium ion donates a methyl group to substrates (e.g., DNA, proteins, or small molecules), yielding SAH as a byproduct. Key considerations:
- Maintain a SAM:substrate molar ratio ≥ 2:1 to avoid rate-limiting depletion of SAM.
- Include Mg²+ (1–5 mM) as a cofactor for optimal enzyme activity in assays like nsp14 methyltransferase studies .
- Monitor SAH accumulation via coupled enzymatic assays (e.g., SAH hydrolase-linked NADH depletion) to quantify reaction progress .
Advanced Research Questions
Q. How should enzymatic assays be designed to address SAM’s instability and non-specific binding in high-throughput screens?
- Optimize buffer conditions : Use low-pH buffers (pH 6.5–7.0) with 1–2 mM DTT to stabilize SAM and reduce disulfide formation. Avoid Tris-based buffers, which react with SAM’s sulfonium group .
- Prevent non-specific adsorption : Add 0.01% BSA or 0.1% Tween-20 to reaction mixtures to minimize SAM binding to plasticware.
- Include SAH hydrolase inhibitors (e.g., 3-deazaadenosine) in cell-based assays to block SAH recycling and stabilize SAM pools .
Q. How do salt forms of SAM (e.g., chloride vs. tosylate) affect experimental reproducibility across studies?
- Solubility differences : SAM chloride dihydrochloride is highly soluble in water (>50 mg/mL), whereas tosylate salts require organic co-solvents (e.g., 10% DMSO) .
- Enzymatic activity : Tosylate counterions may inhibit certain methyltransferases (e.g., histone lysine methyltransferases) due to aromatic sulfonate interactions. Use chloride salts for these applications .
- Standardization : When comparing data across studies, normalize SAM concentrations to molar equivalents of the active sulfonium ion, regardless of salt form .
Q. What strategies resolve contradictory data in SAM-dependent enzyme kinetics caused by batch-to-batch variability?
- Batch validation : Pre-test each SAM batch in a control reaction with a well-characterized enzyme (e.g., human PRMT5). Compare initial reaction rates to historical data .
- SAH contamination correction : Quantify SAH levels via HPLC-UV and subtract background activity in no-substrate controls .
- Cross-validate with structural analogs : Use SAM analogs (e.g, sinefungin) to confirm substrate specificity and rule out off-target effects .
Q. How do structural features of SAM influence its interactions with methyltransferase active sites?
- Sulfonium ion geometry : The (3S)-configuration of SAM’s sulfonium group ensures proper alignment with catalytic residues (e.g., Tyr121 in human SETD2). Mutagenesis studies show that (3R)-isomers exhibit >90% reduced activity .
- Water-mediated H-bond networks : In crystallographic studies, SAM’s adenine ring forms H-bonds with conserved aspartate residues (e.g., Asp173 in SARS-CoV-2 nsp14), stabilizing the methyl-donor complex. Disrupting these interactions (e.g., via D173A mutation) abolishes activity .
- Dynamic simulations : Use molecular dynamics (MD) to model SAM’s conformational flexibility in enzyme pockets. Key metrics include RMSD (<1.5 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
